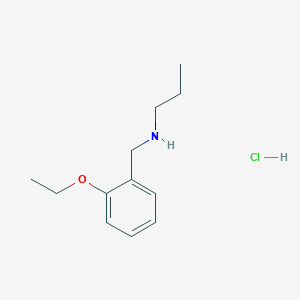

N-(2-Ethoxybenzyl)-1-propanamine hydrochloride

Description

N-(2-Ethoxybenzyl)-1-propanamine hydrochloride is a secondary amine hydrochloride salt characterized by a propanamine backbone (C₃H₉N) substituted with a 2-ethoxybenzyl group. The ethoxy (-OCH₂CH₃) substituent at the ortho position of the benzyl ring introduces steric and electronic effects, influencing its physicochemical properties, such as solubility and lipophilicity . The compound is supplied globally by multiple manufacturers (e.g., ALEX INDUSTRIES, Inalco Pharmaceuticals) and is identified by CAS numbers such as 1049678-00-3 (for a related ethylbenzyl analog) and MFCD07107056 .

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEQNLHMZFTHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxybenzyl)-1-propanamine hydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Ethoxybenzyl)-1-propanamine hydrochloride can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an organic solvent.

Major Products:

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Chemistry: N-(2-Ethoxybenzyl)-1-propanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of benzylamines on cellular processes. It can be used to investigate the role of amines in neurotransmission and receptor binding.

Medicine: this compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific receptors in the brain.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxybenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Benzyl Groups

- Clobenzorex Hydrochloride (N-(2-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride): Substituents: A 2-chlorobenzyl group replaces the ethoxybenzyl, and a phenyl group is attached to the propanamine. Impact: The chlorine atom (electron-withdrawing) reduces lipophilicity compared to the ethoxy group (electron-donating).

| Property | N-(2-Ethoxybenzyl)-1-propanamine HCl | Clobenzorex HCl |

|---|---|---|

| Substituent | 2-Ethoxybenzyl | 2-Chlorobenzyl + Phenyl |

| Molecular Formula | C₁₂H₁₈ClNO | C₁₆H₁₇Cl₂N |

| Key Functional Group | Ether (-OCH₂CH₃) | Halogen (-Cl) |

Analogues with Heterocyclic or Bulky Substituents

Benzydamine Hydrochloride (N,N-Dimethyl-3-(1-benzylindazol-3-yloxy)-1-propanamine):

- N,N-Dimethyl-3-(3-piperidinylmethoxy)-1-propanamine Hydrochloride: Substituents: A piperidinylmethoxy group adds a basic nitrogen and heterocyclic ring.

Analogues with Alkyl/Aryl-Benzyl Groups

N-(4-Ethylbenzyl)-1-propanamine Hydrochloride :

2-Phenyl-1-propanamine Hydrochloride :

| Property | N-(4-Ethylbenzyl)-1-propanamine HCl | 2-Phenyl-1-propanamine HCl |

|---|---|---|

| Substituent Position | Para-ethyl | Phenyl (no benzyl spacer) |

| Molecular Weight | 214 g/mol | 199.73 g/mol |

| logP | 3.60 | ~2.8 (estimated) |

Fluorinated and Methoxy Derivatives

N-(4-Fluorobenzyl)-1-propanamine Hydrochloride :

- N-(3,4-Dimethoxyphenyl)methyl-1-propanamine Hydrochloride: Substituents: Two methoxy groups on the benzyl ring.

Key Research Findings

- Synthetic Accessibility : N-(2-Ethoxybenzyl)-1-propanamine derivatives are synthesized via reductive amination or nucleophilic substitution, similar to methods used for Clobenzorex and Benzydamine .

- Pharmacological Potential: The ethoxy group’s electron-donating nature may enhance CNS penetration compared to halogenated analogs, though specific activity data are lacking .

- Market Availability : Widely supplied in bulk quantities (e.g., 95% purity) for research, contrasting with clinically used analogs like Benzydamine .

Biological Activity

N-(2-Ethoxybenzyl)-1-propanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Chemical Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

- CAS Number : 1049677-99-7

Recent studies suggest that this compound may act through several mechanisms:

- Modulation of Neurotransmitters : The compound has been shown to influence neurotransmitter systems, particularly by enhancing the uptake of glutamate in specific neuronal cultures. This suggests a role as a positive allosteric modulator (PAM) for glutamate transporters, particularly EAAT2, which is crucial for maintaining synaptic balance and preventing excitotoxicity .

- Anticonvulsant Activity : Preliminary investigations indicate that the compound exhibits broad-spectrum antiseizure activity in various animal models. It has demonstrated efficacy in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures, suggesting potential therapeutic applications in epilepsy .

In Vivo Studies

Research has highlighted the following findings from in vivo studies:

- Seizure Models : In mouse models, this compound showed significant protection against induced seizures at various dosages. The compound's ability to separate antiseizure activity from central nervous system (CNS) adverse effects indicates a favorable safety profile .

- ADME-Tox Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles are promising, showing good permeability and metabolic stability without significant hepatotoxicity .

In Vitro Studies

In vitro assays have revealed:

- Glutamate Transport Modulation : The compound enhances glutamate uptake in primary glial cultures, indicating its potential role in neuroprotection and modulation of excitatory neurotransmission .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Anticonvulsant Efficacy :

- Safety Assessment :

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticonvulsant | Effective in MES and PTZ models; dose-dependent efficacy observed |

| Neurotransmitter Modulation | Enhances glutamate uptake; acts as a PAM for EAAT2 |

| Safety Profile | NOAEL established at 320 mg/kg/day; no significant hepatotoxicity or acute toxicity found |

Q & A

Q. What are the standard synthetic routes for N-(2-Ethoxybenzyl)-1-propanamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via reductive amination between 2-ethoxybenzaldehyde and 1-propanamine, followed by hydrochloric acid salt formation. Purification often involves recrystallization using ethanol/water mixtures to achieve ≥99% purity, as per pharmacopeial guidelines for amine hydrochlorides . Characterization via -NMR (e.g., δ 1.3–1.5 ppm for ethoxy CH) and HPLC (≥98% peak area) is critical for validation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for quantification in biological samples. For structural confirmation, high-resolution mass spectrometry (HRMS) and -NMR are essential to distinguish the ethoxybenzyl moiety (e.g., C-O-C resonance at ~65 ppm) from analogs like N-(2-methylbenzyl) derivatives .

Q. How does the ethoxy group in this compound influence its solubility and stability?

The ethoxy group enhances lipophilicity compared to hydroxyl or methyl substituents, improving solubility in organic solvents (e.g., ethanol, DMSO). Stability studies under varying pH (4–9) and temperature (4–25°C) show optimal storage at 4°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What strategies mitigate by-product formation during the synthesis of this compound?

By-products like N-alkylated isomers or oxidized derivatives arise from competing reactions during reductive amination. Optimizing stoichiometry (1:1.2 amine:aldehyde), using NaBH instead of NaBHCN, and maintaining inert atmospheres reduce side reactions. Post-synthesis column chromatography (silica gel, CHCl:MeOH 9:1) isolates the target compound .

Q. How can conflicting reports on the compound’s biological activity be resolved?

Discrepancies in antimicrobial or receptor-binding assays may stem from impurities (>2% by HPLC) or solvent effects (e.g., DMSO-induced cytotoxicity). Researchers should validate activity via dose-response curves (IC) in multiple cell lines (e.g., HEK-293, HepG2) and compare results with structurally defined analogs like N-(4-methoxyphenyl) derivatives .

Q. What computational methods predict the binding affinity of this compound to neuronal receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like serotonin transporters (SERT). The ethoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues (e.g., Phe341 in SERT), which can be tested via mutagenesis studies .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

While the parent molecule lacks chiral centers, derivatives with asymmetric carbons (e.g., branched alkyl chains) require enantiomeric resolution using chiral HPLC (Chiralpak AD-H column). Circular dichroism (CD) spectra and X-ray crystallography confirm absolute configurations critical for receptor selectivity .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound’s degradation?

Use phosphate buffers (pH 7.4) at 37°C to simulate physiological conditions. Monitor degradation via LC-MS/MS, noting half-life () and activation energy () calculations using the Arrhenius equation. Compare with stability data from analogs like N-(2-chlorobenzyl) derivatives to identify structural liabilities .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design a library of analogs with substituent variations (e.g., ethoxy → methoxy, propyl → butyl). Assess biological activity (e.g., IC in enzyme assays) and correlate with computed descriptors (logP, polar surface area) using QSAR software (e.g., MOE). Highlight the ethoxy group’s role in membrane permeability versus hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.